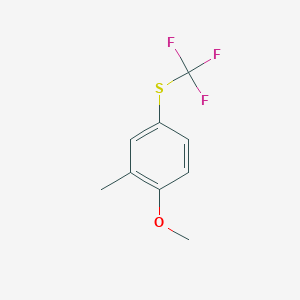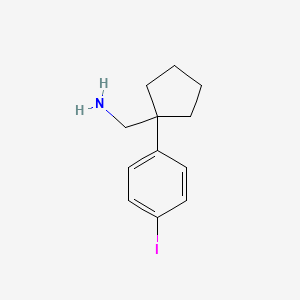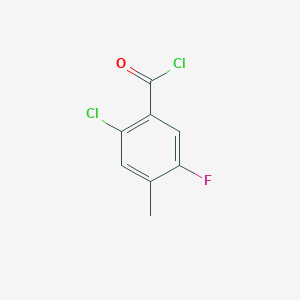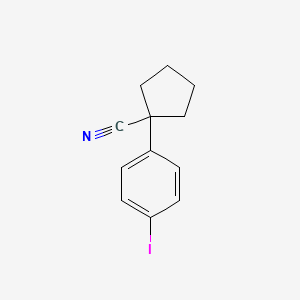
1-(4-Iodophenyl)cyclopentanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12IN It is a derivative of cyclopentanecarbonitrile, where the phenyl ring is substituted with an iodine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)cyclopentanecarbonitrile typically involves the reaction of 4-iodobenzyl cyanide with cyclopentanone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .
化学反応の分析
Types of Reactions
1-(4-Iodophenyl)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce functional groups like hydroxyl or carbonyl groups.
Major Products Formed
Substitution Reactions: Products include 1-(4-azidophenyl)cyclopentanecarbonitrile or 1-(4-cyanophenyl)cyclopentanecarbonitrile.
Reduction Reactions: The major product is 1-(4-iodophenyl)cyclopentylamine.
Oxidation Reactions: Products include 1-(4-hydroxyphenyl)cyclopentanecarbonitrile or 1-(4-formylphenyl)cyclopentanecarbonitrile.
科学的研究の応用
1-(4-Iodophenyl)cyclopentanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of 1-(4-Iodophenyl)cyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its target. Additionally, the nitrile group can act as a hydrogen bond acceptor, further modulating the compound’s interactions with biological molecules .
類似化合物との比較
1-(4-Iodophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopentanecarbonitrile: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.
1-(4-Chlorophenyl)cyclopentanecarbonitrile: Contains a chlorine atom, which is smaller and less polarizable than iodine, leading to different chemical behavior.
1-(4-Fluorophenyl)cyclopentanecarbonitrile: The fluorine atom is the smallest halogen, resulting in unique electronic effects and reactivity compared to iodine.
特性
IUPAC Name |
1-(4-iodophenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLDUIRMHCZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)
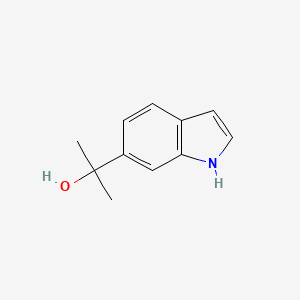
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)
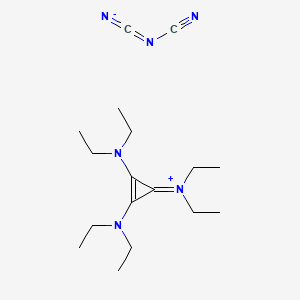
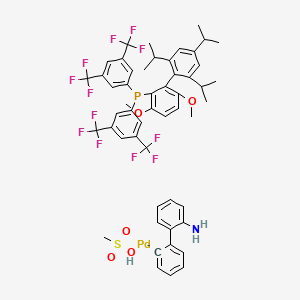
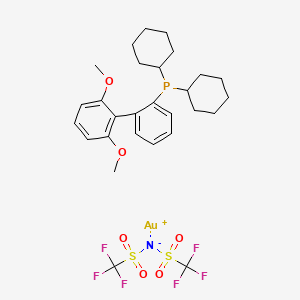
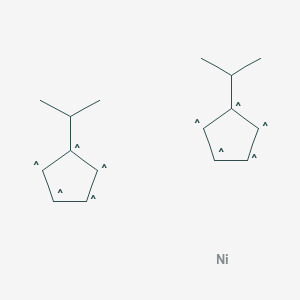
![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)
![acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B6316065.png)
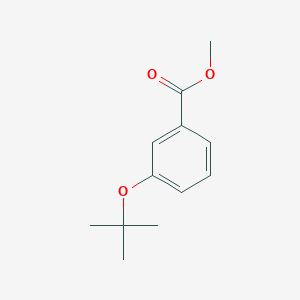
![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
